molecular formula C14H13ClN4O2S2 B2685370 5-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide CAS No. 2034560-43-3

5-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2685370
CAS No.: 2034560-43-3
M. Wt: 368.85
InChI Key: SVBQGPQIIHGYBL-UHFFFAOYSA-N
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Description

5-Chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a synthetic small molecule with the CAS Registry Number 2034560-43-3 and a molecular weight of 368.86 g/mol . Its structure integrates multiple pharmacologically significant motifs, making it a valuable compound for early-stage drug discovery and biochemical research. The molecule features a sulfonamide functional group, a moiety that is present in over 150 FDA-approved drugs and is known for its broad spectrum of biological activities . This core is linked to a 5-chlorothiophene ring and a hybrid heteroaromatic system containing both pyridine and 1-methyl-1H-pyrazole rings . The presence of the pyrazole scaffold is of particular interest, as this heterocycle is a privileged structure in medicinal chemistry, found in compounds with documented anti-inflammatory, anticancer, and antimicrobial properties . The specific molecular architecture, including its distinct spatial arrangement and hydrogen bonding capabilities (with 1 hydrogen bond donor and 6 hydrogen bond acceptors), suggests potential for targeted protein interactions . This reagent is provided as a high-purity material for use in specialized research applications, such as high-throughput screening, hit-to-lead optimization, and mechanistic studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2S2/c1-19-12(4-5-17-19)11-6-10(7-16-9-11)8-18-23(20,21)14-3-2-13(15)22-14/h2-7,9,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBQGPQIIHGYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonamide core This can be achieved through the reaction of thiophene-2-carboxylic acid with sulfonamide under specific conditions

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The chloro group can be reduced to form an amino group.

  • Substitution: : The pyridinyl and pyrazolyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Amino derivatives.

  • Substitution: : Amides, esters, or ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In the medical field, this compound has been investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly in the areas of anti-inflammatory, antiviral, and anticancer treatments.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 5-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed biological activities. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide

  • Structural Differences: Core scaffold: Pyrazole vs. thiophene-sulfonamide-pyridine in the target compound. Substituents: 3,4-Dichlorophenyl and cyano groups vs. methylpyrazole-pyridine and chloro-thiophene.
  • Synthetic Pathway: Synthesized via reaction of 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride in THF . Contrasts with the target compound’s likely multi-step synthesis involving sulfonamide coupling.

5-Bromo-N-[1-[(3-Chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide (827593-21-5)

  • Structural Differences :
    • Halogen: Bromine at the thiophene 5-position vs. chlorine in the target.
    • Linker: Triazole substituted with a 3-chlorophenylmethyl group vs. pyridine-pyrazole.
  • The triazole ring offers additional nitrogen atoms for coordination but lacks the aromatic conjugation of pyridine-pyrazole, altering electronic properties .

Key Comparative Data Table

Property/Compound Target Compound 2-Chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide 5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide
Core Structure Thiophene-sulfonamide-pyridine-pyrazole Pyrazole-acetamide Thiophene-sulfonamide-triazole
Key Substituents 5-Cl (thiophene), 1-methylpyrazole (pyridine) 3,4-Dichlorophenyl, cyano 5-Br (thiophene), 3-chlorophenylmethyl (triazole)
Halogen Impact Chlorine: Moderate electronegativity Chlorine (dichlorophenyl): High lipophilicity Bromine: Increased steric bulk
Hydrogen-Bond Capacity High (sulfonamide, pyridine N) Moderate (amide, cyano) Moderate (sulfonamide, triazole N)
Hypothesized Bioactivity Enzyme inhibition, antimicrobial Antimicrobial, agrochemical Enzyme inhibition, anticancer

Research Findings and Limitations

  • Target Compound: No direct pharmacological data is available in the provided evidence, but structural analogs suggest sulfonamide-based enzyme inhibition as a primary mechanism.
  • Comparative Insights :
    • Chlorine vs. Bromine: Smaller halogens (Cl) may improve target selectivity due to reduced steric interference .
    • Pyridine-Pyrazole vs. Triazole: The former’s extended π-system could enhance binding to aromatic residues in enzyme active sites.
  • Limitations: Lack of experimental data (e.g., IC50, LogP) for the target compound necessitates caution in extrapolating bioactivity.

Biological Activity

5-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a sulfonamide compound with significant potential in medicinal chemistry. Its unique structure, featuring a thiophene ring, pyrazole, and pyridine moieties, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C14H15ClN4O2S
  • Molecular Weight : Approximately 332.81 g/mol
  • Functional Groups : Chloro group, methyl group, pyrazole, pyridine, and sulfonamide.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. These interactions may modulate:

  • Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Cell Proliferation : It potentially affects pathways related to cancer cell growth and survival.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, studies on pyrazole derivatives have shown their ability to reduce inflammation in various models. The specific anti-inflammatory effects of this compound are yet to be fully elucidated but may involve inhibition of NF-kB signaling pathways.

Anticancer Potential

The compound's anticancer properties are supported by studies demonstrating the efficacy of pyrazole-containing compounds against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BNCI-H46042.30
5-chloro-N...TBDTBD

These findings suggest that this compound could potentially inhibit cell proliferation in cancerous cells.

Case Studies

Recent research has highlighted the biological activity of related pyrazole derivatives:

  • Study on Pyrazole Derivatives : A study evaluated various pyrazole compounds for their anticancer activity against MCF7 and HepG2 cell lines, showing promising results for some derivatives with IC50 values as low as 7 µM .
  • Mechanistic Studies : Another study investigated the inhibition of kinases by pyrazole derivatives, revealing significant interactions with Aurora-A kinase, which is crucial for cell cycle regulation .

Q & A

Q. Methodological Answer :

  • NMR :
    • ¹H NMR : Identify pyrazole (δ 7.8–8.2 ppm) and pyridine (δ 8.5–9.0 ppm) protons.
    • ¹³C NMR : Confirm sulfonamide linkage via C-S coupling (δ 45–50 ppm) .
  • HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error.
  • X-ray Crystallography : Resolve crystal packing (monoclinic P21/c) and hydrogen-bonding networks .

Advanced: How to resolve contradictions in reported bioactivity data for sulfonamide analogs?

Q. Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., pH, cell lines) .
  • Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to correlate substituent effects (e.g., chloro vs. methoxy) with target binding .
  • Reproducibility Checks : Validate results in orthogonal assays (e.g., SPR vs. fluorescence polarization).

Basic: What are common impurities during synthesis, and how are they mitigated?

Q. Methodological Answer :

  • Impurity Sources :
    • Unreacted sulfonyl chloride (retention factor ~0.7 in ethyl acetate/hexane 3:7).
    • N-methylpyrazole regioisomers (distinguish via 2D NMR NOESY).
  • Mitigation :
    • Use scavenger resins (e.g., trisamine) to quench excess sulfonyl chloride .
    • Optimize reaction time to prevent pyrazole ring decomposition.

Advanced: Can computational models predict metabolic stability of this compound?

Q. Methodological Answer :

  • In Silico Tools :
    • CYP450 Metabolism : Use StarDrop’s P450 Module to identify vulnerable sites (e.g., pyrazole C-H bonds).
    • Metabolite Prediction : Employ GLORYx for phase I/II metabolite simulation .
  • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes, NADPH cofactor).

Basic: What solvents and conditions are optimal for recrystallization?

Q. Methodological Answer :

  • Solvent Screening : Test ethanol, acetonitrile, and DCM/hexane mixtures.
  • Optimal Conditions : Ethanol/water (7:3 v/v) yields needle-shaped crystals with >99% purity (melting point 215–217°C) .
  • Crystallography : Slow evaporation at 4°C enhances crystal quality for X-ray analysis.

Advanced: How does the electronic nature of the pyridine substituent affect sulfonamide acidity?

Q. Methodological Answer :

  • Experimental : Measure pKa via potentiometric titration (MeOH/H₂O 1:1).
  • Computational : Calculate N-H bond dissociation energy (BDE) using Gaussian09 at M06-2X/def2-TZVP.
  • SAR Insight : Electron-withdrawing groups (e.g., Cl) increase acidity, enhancing hydrogen-bond donor capacity .

Basic: What safety protocols are essential for handling this compound?

Q. Methodological Answer :

  • Toxicity Screening : Refer to SDS for acute toxicity (LD₅₀ in rats: ~500 mg/kg).
  • Handling : Use fume hoods, nitrile gloves, and PPE due to potential sulfonamide sensitization.
  • Waste Disposal : Neutralize with 10% NaOH before incineration.

Advanced: How to design derivatives for enhanced blood-brain barrier (BBB) penetration?

Q. Methodological Answer :

  • LogP Optimization : Aim for 2–3 using ClogP calculator (e.g., reduce polar surface area via methyl groups).
  • P-gp Efflux Avoidance : Screen derivatives in MDCK-MDR1 assays to identify P-glycoprotein substrates .
  • In Vivo Validation : Use PET imaging in rodent models to assess brain uptake.

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